4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a thieno[2,3-d]pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .
Mode of Action
The compound acts as an inhibitor of CDK4 . It binds to the active site of the kinase, preventing its interaction with cyclin D, a protein required for CDK4 activation . This inhibits the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK4 affects the cell cycle pathway. Under normal conditions, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression . The inhibition of CDK4 by the compound prevents this phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb can bind to and inhibit E2F transcription factors, which are necessary for the transcription of genes required for S phase entry. Thus, the compound indirectly leads to the downregulation of these genes, further contributing to cell cycle arrest .
Pharmacokinetics
The chemical stability of the compound has been enhanced by the introduction of a thiazole group , which could potentially improve its bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation .
Preparation Methods
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and amidines.
Introduction of the benzamide moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative under basic conditions.
Attachment of the azepane ring: The final step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives, particularly at the sulfonyl group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a phosphodiesterase 10A (PDE10A) inhibitor, which could be useful in the treatment of neurodegenerative disorders.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it a valuable tool in studying cellular signaling pathways and enzyme inhibition.
Chemical Biology: The compound can be used as a probe to investigate the role of specific enzymes and receptors in biological systems.
Industrial Applications: Its derivatives may find use in the development of new materials with specific electronic or catalytic properties.
Comparison with Similar Compounds
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other similar compounds, such as:
Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one derivatives: These compounds also target PDE10A but may differ in their binding affinity and selectivity.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have similar core structures but may exhibit different pharmacological profiles and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWWDPWEUZSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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